molecular formula C₁₉H₁₇D₅Cl₂N₄O₂S B1156016 Thiamine Benzoate-d5 Hydrochloride

Thiamine Benzoate-d5 Hydrochloride

Cat. No.: B1156016
M. Wt: 446.41
Attention: For research use only. Not for human or veterinary use.
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Description

Thiamine Benzoate-d5 Hydrochloride is a deuterated derivative of thiamine (vitamin B1), where five hydrogen atoms are replaced with deuterium, a stable isotope. This modification enhances its stability in metabolic studies, making it valuable for pharmacokinetic and tracer research. Structurally, it combines a benzoate ester group with the thiamine molecule, which may alter solubility and absorption dynamics compared to non-deuterated forms.

Properties

Molecular Formula

C₁₉H₁₇D₅Cl₂N₄O₂S

Molecular Weight

446.41

Synonyms

Thiamine Benzoate-d5 (Ester) Monohydrochloride;  3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-[2-(benzoyloxy-d5)ethyl]-4-methylthiazolium Chloride Monohydrochloride;  3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-5-(2-(benzoyloxy-d5)ethyl)-4-methylthiazol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Bioavailability and Absorption Mechanisms

  • Thiamine Hydrochloride: Bioavailability ranges from 3.7% to 5.3% due to reliance on active transport, which is impaired in conditions like alcoholism or malnutrition . Oral administration over a week achieves blood levels comparable to intravenous/intramuscular routes .
  • S-Acyl Derivatives and Disulfide Derivatives :
    • Lipid-soluble derivatives (e.g., thiamine propyl disulfide) absorb via passive diffusion, bypassing active transport limitations .
    • Higher bioavailability than thiamine hydrochloride but comparable tissue effects in vitro .
  • The benzoate group could enhance lipophilicity, improving absorption efficiency relative to thiamine hydrochloride, though empirical data is needed .

Stability and Degradation

  • Thiamine Hydrochloride vs. Thiamine Pyrophosphate :
    • Thiamine hydrochloride is more stable in lipid systems, with 10–21% loss over 31 days vs. 12–28% for pyrophosphate .
    • Degradation follows linear kinetics (R² = 0.96–0.99), influenced by storage conditions and additives like EGCG/caffeine .
  • Thiamine Mononitrate vs. Thiamine Chloride Hydrochloride: Both salts exhibit pH-dependent stability; mononitrate is more resistant to thermal degradation in acidic environments .
  • Thiamine Benzoate-d5 Hydrochloride :
    • Deuteration likely slows oxidative and enzymatic degradation. Benzoate esterification may further stabilize the molecule against heat and pH fluctuations, though this requires validation .

Functional and Antioxidant Properties

  • Chelating and Reducing Power :
    • Thiamine pyrophosphate shows stronger metal chelation (9% increase at 0.08–0.8 mg/100 g) compared to thiamine hydrochloride (7% increase). However, high concentrations (0.8–20 mg/100 g) reduce antioxidant activity by 18–20% in both forms .
  • Impact on Oxidation Processes :
    • Thiamine hydrochloride’s degradation products (e.g., hydrogen sulfide) may influence flavor in fortified foods, whereas deuterated forms could alter these pathways .

Pharmacokinetic and Clinical Implications

  • Therapeutic Use :
    • High-dose thiamine hydrochloride (100 mg/day) elevates plasma thiamine levels effectively, suggesting deuterated forms might require lower doses for similar efficacy .

Data Tables

Table 1: Bioavailability and Stability Comparison

Compound Bioavailability Stability (31-day loss) Key Absorption Mechanism
Thiamine Hydrochloride 3.7–5.3% 10–21% Active transport
Thiamine Pyrophosphate N/A 12–28% Passive diffusion
Thiamine Benzoate-d5 HCl Inferred higher Inferred lower Passive diffusion (likely)

Table 2: Antioxidant Activity

Compound Chelating Activity (0.08–0.8 mg/100 g) Reducing Power (0.08–0.8 mg/100 g)
Thiamine Hydrochloride +7% +7%
Thiamine Pyrophosphate +9% +9%

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